2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with a molecular formula of C46H30N6O6 and a molecular weight of 762.781 . This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves several steps. One common method includes the reaction of phthalimide derivatives with acetamido compounds under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the diazocine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.
Wirkmechanismus
The mechanism of action of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared with other similar compounds, such as:
2,8-Dimethyl-6,12-diphenyldibenzo(b,f)(1,5)diazocine: This compound has methyl groups instead of phthalimidoacetamido groups, leading to different chemical properties and reactivity.
2,8-Dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocin: The presence of methoxy groups alters the compound’s electronic properties and its interactions with other molecules.
2,8-Dinitro-6,12-diphenyldibenzo(b,f)(1,5)diazocine: The nitro groups introduce additional reactivity, making this compound useful in different types of chemical reactions.
These comparisons highlight the uniqueness of this compound, particularly in its applications and reactivity.
Eigenschaften
CAS-Nummer |
130189-63-8 |
---|---|
Molekularformel |
C46H30N6O6 |
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(6Z,12Z)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
InChI |
InChI=1S/C46H30N6O6/c53-39(25-51-43(55)31-15-7-8-16-32(31)44(51)56)47-29-19-21-37-35(23-29)41(27-11-3-1-4-12-27)49-38-22-20-30(24-36(38)42(50-37)28-13-5-2-6-14-28)48-40(54)26-52-45(57)33-17-9-10-18-34(33)46(52)58/h1-24H,25-26H2,(H,47,53)(H,48,54)/b41-35-,42-36-,49-38?,49-41?,50-37?,50-42? |
InChI-Schlüssel |
WYTPZVSRROHZDN-CLKZYXAHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C\3/C(=N/C(=C/4\C(=N2)C=CC(=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)/C7=CC=CC=C7)C=CC(=C3)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C4C=C(C=CC4=N2)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.